molecular formula C14H23N5O3 B13068668 tert-butyl 3-{[4-(methylcarbamoyl)-1H-1,2,3-triazol-1-yl]methyl}pyrrolidine-1-carboxylate

tert-butyl 3-{[4-(methylcarbamoyl)-1H-1,2,3-triazol-1-yl]methyl}pyrrolidine-1-carboxylate

Cat. No.: B13068668
M. Wt: 309.36 g/mol
InChI Key: PTPBJQNBTOODEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 3-{[4-(methylcarbamoyl)-1H-1,2,3-triazol-1-yl]methyl}pyrrolidine-1-carboxylate: is a complex organic compound with a unique structure that includes a pyrrolidine ring, a triazole ring, and a tert-butyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-{[4-(methylcarbamoyl)-1H-1,2,3-triazol-1-yl]methyl}pyrrolidine-1-carboxylate typically involves multiple steps. One common method starts with the preparation of the pyrrolidine ring, followed by the introduction of the triazole ring through a cycloaddition reaction. The final step involves the attachment of the tert-butyl ester group. The reaction conditions often require the use of solvents like tetrahydrofuran (THF) and reagents such as sodium hydride (NaH) and methyl iodide.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using flow microreactor systems. These systems offer a more efficient, versatile, and sustainable approach compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-{[4-(methylcarbamoyl)-1H-1,2,3-triazol-1-yl]methyl}pyrrolidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like lithium aluminum hydride (LiAlH4), and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction but often involve controlled temperatures and specific solvents .

Major Products

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .

Scientific Research Applications

tert-Butyl 3-{[4-(methylcarbamoyl)-1H-1,2,3-triazol-1-yl]methyl}pyrrolidine-1-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It can be used in the study of enzyme interactions and protein modifications.

    Industry: It is used in the production of various chemical products and materials

Mechanism of Action

The mechanism of action of tert-butyl 3-{[4-(methylcarbamoyl)-1H-1,2,3-triazol-1-yl]methyl}pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The triazole ring can interact with enzymes and proteins, potentially inhibiting or modifying their activity. The pyrrolidine ring provides structural stability, while the tert-butyl ester group can influence the compound’s solubility and bioavailability .

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 4-[methoxy(methyl)carbamoyl]piperidine-1-carboxylate
  • tert-Butyl 2-(methylcarbamoyl)pyrrolidine-1-carboxylate
  • tert-Butyl 3-((6-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yloxy)methyl)pyrrolidine-1-carboxylate

Uniqueness

The presence of the tert-butyl ester group further enhances its stability and solubility, making it a valuable compound in various research fields .

Properties

Molecular Formula

C14H23N5O3

Molecular Weight

309.36 g/mol

IUPAC Name

tert-butyl 3-[[4-(methylcarbamoyl)triazol-1-yl]methyl]pyrrolidine-1-carboxylate

InChI

InChI=1S/C14H23N5O3/c1-14(2,3)22-13(21)18-6-5-10(7-18)8-19-9-11(16-17-19)12(20)15-4/h9-10H,5-8H2,1-4H3,(H,15,20)

InChI Key

PTPBJQNBTOODEH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)CN2C=C(N=N2)C(=O)NC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.